molecular formula C24H19N3O2 B11709368 N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide

N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide

Katalognummer: B11709368
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: GZJTYGDAEDSWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide is a complex organic compound that features an indole core, a biphenyl group, and a carbohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide typically involves the condensation of an indole derivative with a biphenyl carbohydrazide. One common method includes the reaction of 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-biphenylcarbohydrazide under acidic or basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxo-indole derivatives.

    Reduction: The carbonyl group in the indole ring can be reduced to form hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydroxy-indole derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism by which N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide is unique due to its specific combination of an indole core, a biphenyl group, and a carbohydrazide moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C24H19N3O2

Molekulargewicht

381.4 g/mol

IUPAC-Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-phenylbenzamide

InChI

InChI=1S/C24H19N3O2/c1-2-16-27-21-11-7-6-10-20(21)22(24(27)29)25-26-23(28)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h2-15,29H,1,16H2

InChI-Schlüssel

GZJTYGDAEDSWTC-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.